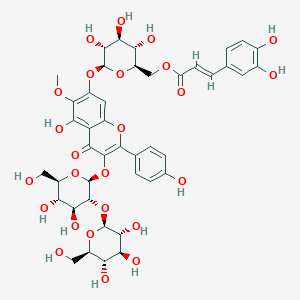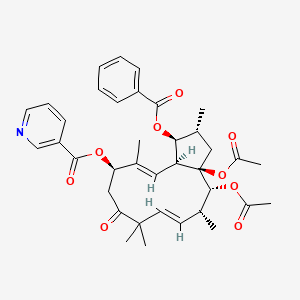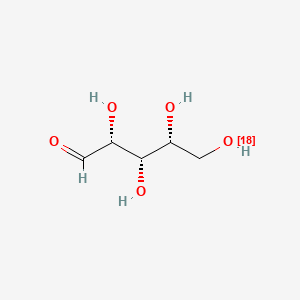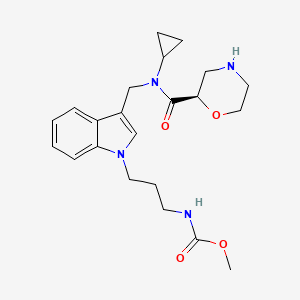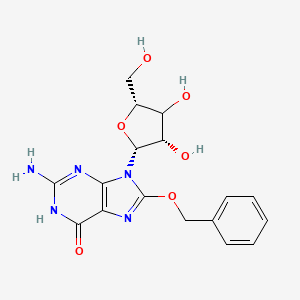
8-(Phenylmethoxy)guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Phenylmethoxy)guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its potential immunostimulatory activity and antiviral effects. It functions by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
準備方法
The synthesis of 8-(Phenylmethoxy)guanosine typically involves the modification of guanosine at the 8-position with a phenylmethoxy group. The synthetic route generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.
Introduction of Phenylmethoxy Group: The protected guanosine is then reacted with a phenylmethoxy reagent under suitable conditions to introduce the phenylmethoxy group at the 8-position.
Deprotection: The protecting groups are removed to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .
化学反応の分析
8-(Phenylmethoxy)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
8-(Phenylmethoxy)guanosine has several scientific research applications:
Chemistry: It is used as a tool to study the properties and behavior of nucleoside analogs.
Biology: The compound’s ability to activate TLR7 makes it valuable in immunological research, particularly in studying immune responses and antiviral mechanisms.
Medicine: Due to its immunostimulatory and antiviral properties, it has potential therapeutic applications in treating viral infections and modulating immune responses.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in various biochemical assays
作用機序
The mechanism of action of 8-(Phenylmethoxy)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral defense. The compound’s interaction with TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators, enhancing the body’s immune response .
類似化合物との比較
8-(Phenylmethoxy)guanosine can be compared with other guanosine analogs such as:
8-Methoxyguanosine: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
8-Benzyloxyguanosine: Another analog with a benzyloxy group, which influences RNA duplex stability and mismatch discrimination.
The uniqueness of this compound lies in its specific activation of TLR7 and its potential immunostimulatory and antiviral effects, which are not as pronounced in other similar compounds .
特性
分子式 |
C17H19N5O6 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1 |
InChIキー |
RNSGUQLXDMZREX-BWIWHEPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N |
正規SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


